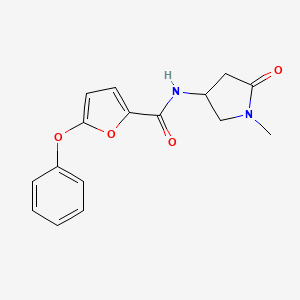![molecular formula C25H35N3OS B5986009 (3R,4R)-1-[(3-methylsulfanylphenyl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B5986009.png)
(3R,4R)-1-[(3-methylsulfanylphenyl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-1-[(3-methylsulfanylphenyl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(3-methylsulfanylphenyl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions.
Attachment of the Phenyl and Methylsulfanyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-1-[(3-methylsulfanylphenyl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (3R,4R)-1-[(3-methylsulfanylphenyl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R)-1-[(3-methylphenyl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol
- (3R,4R)-1-[(3-methylsulfanylphenyl)methyl]-4-[4-(2-methylphenyl)piperazin-1-yl]piperidin-3-ol
Uniqueness
The uniqueness of (3R,4R)-1-[(3-methylsulfanylphenyl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol lies in its specific structural features, such as the presence of the methylsulfanyl group and the phenylethyl-substituted piperazine moiety. These features may confer unique pharmacological properties and make it a valuable compound for research and development.
Propriétés
IUPAC Name |
(3R,4R)-1-[(3-methylsulfanylphenyl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3OS/c1-30-23-9-5-8-22(18-23)19-27-13-11-24(25(29)20-27)28-16-14-26(15-17-28)12-10-21-6-3-2-4-7-21/h2-9,18,24-25,29H,10-17,19-20H2,1H3/t24-,25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQKUUCVEDMJGM-JWQCQUIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CN2CCC(C(C2)O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{4-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5985926.png)

![1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine](/img/structure/B5985934.png)
![3,13-Dioxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1,5(9),10,12(20)-tetraen-4-one](/img/structure/B5985954.png)
![1-(diethylamino)-3-[4-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B5985958.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5985972.png)
![N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5985978.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[4-(1,2,4-triazol-1-yl)butanoyl]piperidin-3-yl]propanamide](/img/structure/B5985987.png)
![2-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5985994.png)

![isopropyl 5-[(2-methoxyanilino)carbonyl]-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5986013.png)
![4-(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986014.png)
![[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B5986019.png)
![2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5986022.png)
